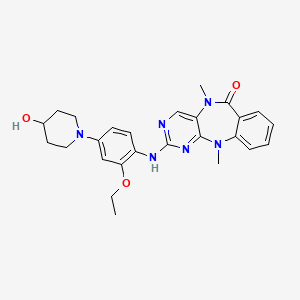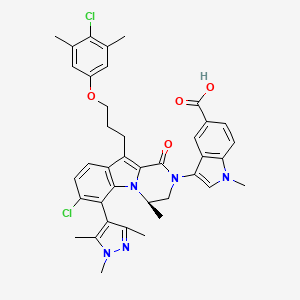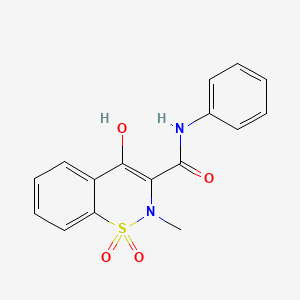
XMD8-92
描述
XMD8-92 is a synthetic organic compound known for its potent inhibitory effects on specific protein kinases, particularly Extracellular Signal-Regulated Kinase 5 (ERK5) and Bromodomain-containing protein 4 (BRD4). It has garnered significant attention in scientific research due to its potential therapeutic applications, especially in cancer treatment .
作用机制
Target of Action
XMD8-92 is a potent and selective inhibitor of ERK5 (BMK1) and BRD4 . ERK5 (also known as BMK1 or MAPK7) is a member of the mitogen-activated protein kinase (MAPK) family, which plays pivotal roles in various cellular processes . BRD4 is a member of the bromodomain and extra-terminal (BET) protein family, which recognizes acetylated lysine residues and plays a key role in gene transcription .
Mode of Action
This compound interacts with its targets by binding to their ATP-binding pockets, thereby inhibiting their catalytic activity . It blocks growth factor-induced activation of cellular BMK1 and reduces BMK1 activity in in vitro kinase assays .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . This pathway is involved in key cellular processes such as cell proliferation, differentiation, and survival . By inhibiting ERK5, this compound disrupts the normal functioning of this pathway, leading to changes in cellular processes .
Pharmacokinetics
The pharmacokinetics of this compound was evaluated in Sprague-Dawley rats given a single intravenous or oral dose. This compound was found to have a 2.0-hour half-life clearance . This suggests that the compound is relatively quickly metabolized and eliminated from the body.
Result of Action
This compound has been shown to have significant anticancer effects. It inhibits tumor cell proliferation in vitro and significantly suppresses tumor growth in vivo . Specifically, it has been found to induce the expression of the tumor suppressor p21 in cells, leading to the inhibition of cell proliferation . In addition, it has been shown to inhibit angiogenesis, the process by which new blood vessels form from pre-existing vessels, which is a critical process in tumor growth and metastasis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of growth factors can induce the activation of BMK1, which this compound works to inhibit . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature and pH.
生化分析
Biochemical Properties
XMD8-92 interacts with ERK5 (BMK1) and BRD4, inhibiting their activity . The Kd values for ERK5 and BRD4 are 80 nM and 190 nM, respectively . This interaction leads to the inhibition of EGF-induced BMK1 activation, contributing to its anti-cancer activity .
Cellular Effects
In cellular contexts, this compound has been shown to inhibit the proliferation of various cancer cell lines, including Hela and A549 cells . It also induces the expression of p21, a protein that regulates cell cycle progression, thereby inhibiting cell proliferation .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to and inhibiting the activity of ERK5 (BMK1) and BRD4 . This leads to the inhibition of EGF-induced BMK1 activation and the induction of p21 expression . The inhibition of these proteins disrupts cell signaling pathways, leading to the suppression of cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have significant anti-proliferative effects on Hela and A549 cells after 48 hours of treatment at a concentration of 5 μM . This suggests that this compound has a time-dependent effect on cell proliferation.
Dosage Effects in Animal Models
In animal models, this compound has been shown to significantly inhibit tumor growth and angiogenesis when administered twice daily at a dose of 50 mg/kg . This suggests that the effects of this compound can vary with different dosages.
Metabolic Pathways
Given its role as an inhibitor of ERK5 (BMK1) and BRD4, it is likely that this compound influences pathways related to cell proliferation and survival .
Transport and Distribution
Given its ability to inhibit ERK5 (BMK1) and BRD4, it is likely that this compound can penetrate cell membranes and exert its effects intracellularly .
Subcellular Localization
Given its ability to inhibit ERK5 (BMK1) and BRD4, it is likely that this compound acts in the cytoplasm where these proteins are located .
准备方法
Synthetic Routes and Reaction Conditions
XMD8-92 is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the core structure, a dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one. This core is then functionalized with a [2-ethoxy-4-(4-hydroxypiperidin-1-yl)phenyl]amino substituent at the C-2 position on the pyrimidine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis typically involves standard organic synthesis techniques, including condensation reactions, nucleophilic substitutions, and purification processes such as recrystallization and chromatography .
化学反应分析
Types of Reactions
XMD8-92 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Nucleophilic substitution reactions are commonly used in the synthesis and modification of this compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are often used to study the structure-activity relationship and optimize the compound’s inhibitory effects .
科学研究应用
XMD8-92 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study kinase inhibition and protein interactions.
Biology: this compound is employed in cellular studies to investigate the role of ERK5 and BRD4 in cell signaling pathways.
Medicine: The compound has shown potential in preclinical studies for treating cancers such as lung, cervical, and pancreatic cancers by inhibiting tumor growth and proliferation
相似化合物的比较
Similar Compounds
Compound 22ac: Another dual inhibitor targeting ERK1 and ERK5, showing strong interactions with key residues in the ATP-binding pocket.
DCLK1-IN-1: A selective inhibitor of Doublecortin-like kinase 1, structurally related to XMD8-92
Uniqueness of this compound
This compound is unique due to its dual inhibitory action on both ERK5 and BRD4, making it a valuable tool in studying the interplay between these kinases in various biological processes. Its high selectivity and potency distinguish it from other kinase inhibitors .
属性
IUPAC Name |
2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O3/c1-4-35-23-15-17(32-13-11-18(33)12-14-32)9-10-20(23)28-26-27-16-22-24(29-26)30(2)21-8-6-5-7-19(21)25(34)31(22)3/h5-10,15-16,18,33H,4,11-14H2,1-3H3,(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPAJIZPZGWAND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N2CCC(CC2)O)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676750 | |
| Record name | 2-[2-Ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234480-50-2 | |
| Record name | 2-[2-Ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of XMD8-92?
A1: this compound primarily inhibits the kinase activity of Extracellular signal-Regulated Kinase 5 (ERK5), also known as big mitogen-activated protein (MAP) kinase 1 (BMK1). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound inhibit ERK5?
A2: this compound binds to an allosteric binding site located between the kinase P-loop and αC helix of ERK5. This binding displaces the P-loop into the ATP-binding site, disrupting ATP binding and preventing ERK5 phosphorylation and activation. This mechanism makes this compound an ATP-competitive inhibitor. []
Q3: What are the downstream effects of ERK5 inhibition by this compound?
A3: ERK5 inhibition by this compound has been shown to:
- Reduce cancer cell proliferation: This effect has been observed in various cancer types, including malignant mesothelioma, chronic myeloid leukemia, acute myeloid leukemia, high-grade serous ovarian cancer, and triple-negative breast cancer. [, , , , , , , , , , , , , ]
- Induce apoptosis: this compound treatment can promote apoptosis (programmed cell death) in cancer cells, contributing to its antitumor effects. [, ]
- Impair angiogenesis: ERK5 inhibition can disrupt the formation of new blood vessels, a process crucial for tumor growth and metastasis. [, ]
- Modulate inflammation: this compound has demonstrated anti-inflammatory effects in preclinical models of diabetic retinopathy and atherosclerosis by modulating inflammatory signaling pathways. [, , ]
- Affect osteoblast and osteoclast activity: Studies have shown that this compound can influence the proliferation and differentiation of osteoblasts and osteoclasts, cells involved in bone formation and resorption, respectively. [, , ]
Q4: Does this compound interact with other targets besides ERK5?
A4: Yes, studies suggest that this compound can also inhibit bromodomains (BRDs), particularly BRD4. This off-target activity might contribute to its anti-inflammatory and anti-proliferative effects. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C29H33N5O3, and its molecular weight is 499.6 g/mol.
Q6: Is there any information available regarding the spectroscopic data of this compound?
A6: The provided research papers do not offer detailed spectroscopic data (e.g., NMR, IR, or mass spectrometry) for this compound.
Q7: What is known about the material compatibility and stability of this compound?
A7: The provided research primarily focuses on the biological activity of this compound. Information regarding its compatibility with various materials or its stability under different conditions is limited.
Q8: Does this compound possess any catalytic properties?
A8: this compound is primarily investigated as an enzyme inhibitor. There is no evidence suggesting it exhibits catalytic properties or participates in specific chemical reactions.
Q9: Have any computational studies been conducted on this compound?
A9: While the provided research does not describe detailed computational studies, it highlights the use of this compound as a tool compound for developing a drug discovery screening cascade, suggesting the potential for employing computational methods for further development. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,6-difluoro-N-[(1R,2R)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B611772.png)

![1-Methyl-4-((6-(1-methyl-1H-pyrazol-4-YL)pyridin-3-YL)methyl)-N-(tetrahydro-2H-pyran-4-YL)-1H-pyrrolo[2,3-B]pyridine-6-carboxamide](/img/structure/B611774.png)




![dimethyl 5-ethenyl-10,14-bis(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),20,23-dodecaene-20,21-dicarboxylate](/img/structure/B611790.png)

![4-(6-(18F)fluoranylpyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B611794.png)

